Cas no 55418-29-6 (O-(3-fluorophenyl)methylhydroxylamine)

O-(3-Fluorophenyl)methylhydroxylamine is a fluorinated hydroxylamine derivative with applications in organic synthesis and pharmaceutical research. Its key structural feature—a 3-fluorophenyl group attached to a methylhydroxylamine moiety—imparts reactivity useful for constructing nitrogen-containing heterocycles or serving as a building block in medicinal chemistry. The fluorine substituent enhances electronic effects, influencing regioselectivity in reactions such as nucleophilic additions or cyclizations. This compound is particularly valuable for introducing hydroxylamine functionalities into target molecules under controlled conditions. It is typically handled under inert atmospheres due to potential sensitivity to oxidation. Purity and stability are critical for reproducible results in synthetic applications.
O-(3-fluorophenyl)methylhydroxylamine structure
55418-29-6 structure
Product Name:O-(3-fluorophenyl)methylhydroxylamine
CAS No:55418-29-6
MF:C7H8FNO
MW:141.142925262451
MDL:MFCD11594366
CID:1593613
PubChem ID:2737767
Update Time:2025-06-11

O-(3-fluorophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • [(3-Fluorobenzyl)oxy]ammonium chloride
    • Chlorprazophos
    • (3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)oxy-diethoxy-sulfanylidene-
    • 3-fluorobenzyloxyamine
    • O-(3-Chloro-7-methylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl thiophosphate
    • O-(3-fluorobenzyl)-hydroxylamine
    • BAY-Hox 2709
    • EINECS 252-889-1
    • Phosphorothioic acid, O-(3-chloro-7-methylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester
    • Chlorprazophos [ISO]
    • O-(3-fluorobenzyl)hydroxylamine
    • thiophosphoric acid O-(3-chloro-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl) ester O',O''-diethyl ester
    • AC1L3NUT
    • O-(3-chloro-7-methylpyrazolo[1,5-a]pyrimidin-2-yl) O,O-diethyl thiophosphate
    • Hydroxylamine,O-[(3-fluorophenyl)methyl]-
    • thiophosphoric a
    • O-(3-fluorophenyl)methylhydroxylamine
    • SCHEMBL1520590
    • AKOS006230292
    • CHEMBL3765977
    • MFCD11594366
    • 55418-29-6
    • Hydroxylamine, O-[(3-fluorophenyl)methyl]-
    • O-[(3-fluorophenyl)methyl]hydroxylamine
    • INUFRNDIHFACLU-UHFFFAOYSA-N
    • SY281567
    • EN300-1245387
    • MDL: MFCD11594366
    • Inchi: 1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2
    • InChI Key: INUFRNDIHFACLU-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CON

Computed Properties

  • Exact Mass: 141.05904
  • Monoisotopic Mass: 141.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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Additional information on O-(3-fluorophenyl)methylhydroxylamine

Comprehensive Overview of O-(3-fluorophenyl)methylhydroxylamine (CAS No. 55418-29-6): Properties, Applications, and Research Insights

O-(3-fluorophenyl)methylhydroxylamine (CAS No. 55418-29-6) is a fluorinated organic compound with significant relevance in pharmaceutical and chemical research. Its molecular structure, featuring a fluorophenyl group and a hydroxylamine moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "O-(3-fluorophenyl)methylhydroxylamine synthesis", "55418-29-6 applications", and "fluorinated hydroxylamine derivatives", reflecting its growing importance in drug discovery and material science.

The compound's unique chemical properties stem from the electron-withdrawing effect of the fluorine atom, which enhances its reactivity in nucleophilic substitutions and coupling reactions. Recent studies highlight its role in developing targeted therapeutics, particularly in oncology and neurology. For instance, its derivatives are explored as potential enzyme inhibitors or ligands for receptor modulation. This aligns with trending searches such as "fluorophenyl compounds in medicine" and "hydroxylamine-based drug design", underscoring its intersection with cutting-edge biomedical research.

From a synthetic chemistry perspective, CAS No. 55418-29-6 serves as a building block for heterocyclic frameworks. Its stability under mild conditions allows for efficient functionalization, a topic often queried as "O-(3-fluorophenyl)methylhydroxylamine reaction conditions". Analytical techniques like NMR and HPLC are typically employed to characterize its purity, addressing common questions like "how to analyze 55418-29-6". Environmental and safety profiles of such compounds are also trending, with searches for "green chemistry approaches for fluorinated amines" gaining traction.

Innovations in catalytic methods have further expanded the utility of this compound. For example, palladium-catalyzed cross-coupling reactions involving O-(3-fluorophenyl)methylhydroxylamine enable the construction of complex aromatic systems. This resonates with industry demands for scalable synthetic routes, a frequently searched term. Additionally, computational chemistry studies leveraging AI-driven molecular modeling (a hot topic in 2024) utilize such compounds to predict metabolic pathways, linking to queries like "computational screening of hydroxylamine derivatives".

Beyond pharmaceuticals, 55418-29-6 finds niche applications in agrochemicals and advanced materials. Its fluorine content improves lipid solubility, a property exploited in pesticide formulations—addressing search trends like "fluorine in agrochemicals". In materials science, it contributes to polymeric coatings with enhanced durability, aligning with queries about "fluorophenyl modifiers for polymers". Such multidisciplinary applications make it a compound of interest across R&D sectors.

Quality control remains critical for CAS No. 55418-29-6, with analytical challenges often discussed under "HPLC methods for hydroxylamine detection". Regulatory compliance, especially concerning fluorine-containing compounds, is another search hotspot, as seen in terms like "FDA guidelines for fluorinated intermediates". Future research directions may focus on sustainable synthesis—addressing the popular query "biocatalytic production of fluorophenyl compounds"—and structure-activity relationship (SAR) studies to optimize therapeutic potential.

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